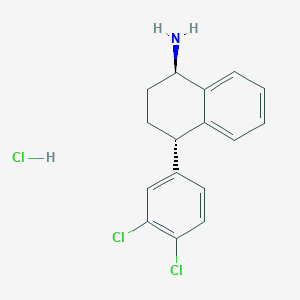

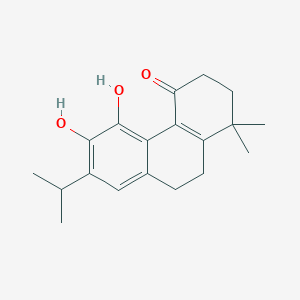

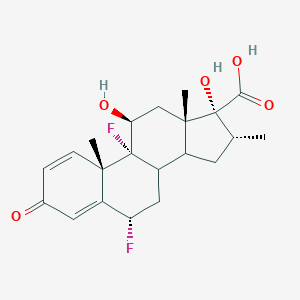

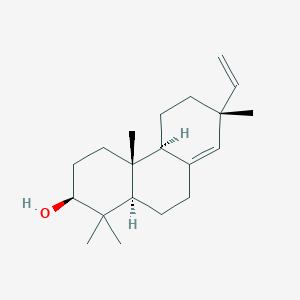

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol

Descripción general

Descripción

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol is a natural product found in Pinus pumila and Xylia xylocarpa with data available.

Aplicaciones Científicas De Investigación

Antimicrobial Activity in Pharmacology

Scientific Field

Pharmacology

Application Summary

8(14),15-Isopimaradien-3-ol has been studied for its antimicrobial properties, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Methods of Application

The compound is typically evaluated using microdilution methods to determine the minimum inhibitory concentration (MIC) that inhibits bacterial growth. It’s also tested for cytotoxicity against human cell lines to assess safety .

Results

The compound showed MIC values ranging from 6.76 µM against S. aureus to 216.62 µM against E. faecalis, indicating a strong antimicrobial activity. It also displayed moderate cytotoxicity, suggesting potential for therapeutic use .

Antifungal Properties in Biochemistry

Scientific Field

Biochemistry

Application Summary

In biochemistry, 8(14),15-Isopimaradien-3-ol is explored for its antifungal effects, especially against strains like Candida albicans and Candida tropicalis .

Methods of Application

The compound is isolated from natural sources and tested using bioautography techniques alongside standard antifungal agents for comparative analysis .

Results

The diterpene demonstrated significant antifungal activity, comparable to standard treatments, making it a candidate for natural antifungal applications .

Antioxidant Activity in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Application Summary

The antioxidant potential of 8(14),15-Isopimaradien-3-ol is of interest in medicinal chemistry for developing treatments against oxidative stress-related diseases .

Methods of Application

The compound’s antioxidant activity is assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability to scavenge free radicals .

Results

The compound exhibited antioxidant activity, opening avenues for its use in therapeutic applications targeting oxidative damage .

Analytical Chemistry for Compound Isolation

Scientific Field

Analytical Chemistry

Application Summary

Analytical chemistry utilizes 8(14),15-Isopimaradien-3-ol as a reference compound for developing analytical methods for diterpene isolation and characterization .

.

Results

The compound’s successful isolation and characterization through these methods validate their effectiveness and reliability for analytical purposes .

Cancer Research in Oncology

Scientific Field

Oncology

Application Summary

The compound has been evaluated for its potential anti-cancer properties, particularly in breast cancer research, where it’s tested against cancer cell lines like MDA-MB-231 .

Methods of Application

In vitro studies involve treating cancer cell cultures with varying concentrations of the compound to assess its cytotoxic effects and determine the IC50 value, which indicates the concentration required to inhibit cell growth by 50% .

Results

The compound exhibited mild antiproliferative activity against breast cancer cells, with an IC50 value of 15 µM, suggesting its potential as a lead compound in cancer therapy .

Natural Product Chemistry in Botany

Scientific Field

Botany

Application Summary

Botanical studies focus on the compound’s presence in plants like Chamaecyparis obtusa varformosana, exploring its role in plant physiology and potential as a natural product .

Methods of Application

Extraction and isolation techniques are applied to plant materials to obtain the compound, followed by structural elucidation using spectroscopic methods such as NMR and MS .

Results

The successful isolation and identification of the compound from plant sources underscore its significance in the plant’s chemical profile and its potential applications in natural product chemistry .

Propiedades

IUPAC Name |

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,13,15-17,21H,1,7-12H2,2-5H3/t15-,16-,17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQOOBSXQVRQPY-VDWQKOAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=CC(CCC3C2(CCC1O)C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4aR,4bS,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthren-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.